molecular formula C25H22N2O4S B11475841 N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide

N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide

Cat. No.: B11475841
M. Wt: 446.5 g/mol
InChI Key: SSYVZAYHYBHJKB-QYQHSDTDSA-N
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Description

N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthalene ring, and a sulfonamide group

Preparation Methods

The synthesis of N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent reactionsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene ring can be reduced under specific conditions to yield dihydronaphthalene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE include:

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-16-8-13-24(17(2)14-16)32(29,30)27-22-15-23(25(28)21-7-5-4-6-20(21)22)26-18-9-11-19(31-3)12-10-18/h4-15,26H,1-3H3/b27-22-

InChI Key

SSYVZAYHYBHJKB-QYQHSDTDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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